3-(Dimethylphosphoryl)-2-(trifluoromethyl)propanoicacid
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Overview
Description
3-(Dimethylphosphoryl)-2-(trifluoromethyl)propanoic acid is an organophosphorus compound characterized by the presence of both dimethylphosphoryl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds . The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylphosphoryl)-2-(trifluoromethyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to phosphine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound, which can be further utilized in various applications.
Scientific Research Applications
3-(Dimethylphosphoryl)-2-(trifluoromethyl)propanoic acid has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying enzyme inhibition and protein interactions.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which 3-(Dimethylphosphoryl)-2-(trifluoromethyl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins . The phosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar reactivity and applications.
Phosphine oxides: Compounds with phosphoryl groups that undergo similar chemical transformations.
Fluorinated carboxylic acids: These compounds have similar structural features and are used in comparable applications.
Uniqueness
3-(Dimethylphosphoryl)-2-(trifluoromethyl)propanoic acid is unique due to the combination of the trifluoromethyl and dimethylphosphoryl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C6H10F3O3P |
---|---|
Molecular Weight |
218.11 g/mol |
IUPAC Name |
2-(dimethylphosphorylmethyl)-3,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C6H10F3O3P/c1-13(2,12)3-4(5(10)11)6(7,8)9/h4H,3H2,1-2H3,(H,10,11) |
InChI Key |
IGXLRHYEHNFIBF-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)CC(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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